Snx 482

Description

Properties

CAS No. |

203460-30-4 |

|---|---|

Molecular Formula |

C192H274N52O60S7 |

Molecular Weight |

4495 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,7S,10S,13S,19R,24R,27S,30S,33S,36S,45R,48S,51S,54S,57S,60S,63R,68R,71S,74S,77S,80S,83S,86S)-24-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C192H274N52O60S7/c1-91(2)57-114-157(270)207-79-146(257)213-135-85-306-307-86-136-183(296)237-133(83-248)179(292)242-153(95(9)10)187(300)231-124(67-141(195)252)170(283)228-126(69-148(260)261)173(286)229-127(70-149(262)263)174(287)239-138(184(297)240-139(189(302)244-55-30-42-140(244)185(298)217-112(161(274)219-114)41-29-54-202-192(198)199)89-311-308-84-134(212-145(256)78-205-155(268)96(11)209-159(272)110(39-26-27-52-193)214-171(284)128(71-150(264)265)232-186(299)152(94(7)8)241-142(253)73-194)181(294)215-111(40-28-53-201-191(196)197)160(273)223-119(63-102-43-47-106(250)48-44-102)164(277)216-113(51-56-305-14)162(275)222-117(60-99-31-18-15-19-32-99)158(271)206-76-143(254)204-77-144(255)211-136)88-310-309-87-137(238-167(280)120(64-103-45-49-107(251)50-46-103)225-177(290)131(81-246)234-165(278)118(61-100-33-20-16-21-34-100)224-163(276)115(58-92(3)4)221-176(289)130(80-245)236-169(282)123(226-182(135)295)66-105-75-200-90-208-105)180(293)210-97(12)156(269)218-122(65-104-74-203-109-38-25-24-37-108(104)109)168(281)227-125(68-147(258)259)172(285)220-116(59-93(5)6)175(288)243-154(98(13)249)188(301)230-121(62-101-35-22-17-23-36-101)166(279)235-132(82-247)178(291)233-129(190(303)304)72-151(266)267/h15-25,31-38,43-50,74-75,90-98,110-140,152-154,203,245-251H,26-30,39-42,51-73,76-89,193-194H2,1-14H3,(H2,195,252)(H,200,208)(H,204,254)(H,205,268)(H,206,271)(H,207,270)(H,209,272)(H,210,293)(H,211,255)(H,212,256)(H,213,257)(H,214,284)(H,215,294)(H,216,277)(H,217,298)(H,218,269)(H,219,274)(H,220,285)(H,221,289)(H,222,275)(H,223,273)(H,224,276)(H,225,290)(H,226,295)(H,227,281)(H,228,283)(H,229,286)(H,230,301)(H,231,300)(H,232,299)(H,233,291)(H,234,278)(H,235,279)(H,236,282)(H,237,296)(H,238,280)(H,239,287)(H,240,297)(H,241,253)(H,242,292)(H,243,288)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,303,304)(H4,196,197,201)(H4,198,199,202)/t96-,97-,98+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152-,153-,154-/m0/s1 |

InChI Key |

NSUPRLHDCFNOKD-CICZDBDCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CC(C)C)CO)CC9=CNC=N9)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C6=O)CCCNC(=N)N)CC(C)C)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO)CC1=CC=CC=C1)CCSC)CC1=CC=C(C=C1)O)CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CNC=N4)CO)CC(C)C)CC5=CC=CC=C5)CO)CC6=CC=C(C=C6)O)C(=O)NC(C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N3)CC2=CC=CC=C2)CCSC)CC2=CC=C(C=C2)O)CCCNC(=N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CN)C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(=O)O)CC(=O)N)C(C)C)CO |

Purity |

>98% |

sequence |

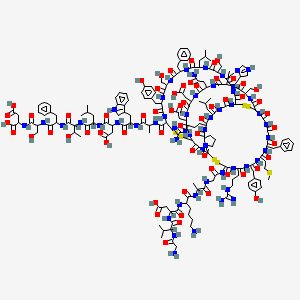

GVDKAGCRYMFGGCSVNDDCCPRLGCHSLFSYCAWDLTFSD(Disulfide bridge between Cys7 and Cys21, Cys14 and Cys26, Cys20 and Cys33) |

solubility |

Soluble in water |

source |

Synthetic |

storage |

-20°C |

Origin of Product |

United States |

Foundational & Exploratory

The Gating Modifier SNX-482: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It has gained significant attention in the neuroscience community as a potent and, for a time, considered highly selective antagonist of the R-type (CaV2.3 or α1E) voltage-gated calcium channel.[1][2] Its ability to discriminate between different calcium channel subtypes made it a valuable pharmacological tool for elucidating the physiological roles of CaV2.3 channels in various neuronal processes. However, recent discoveries of its potent effects on certain potassium channels necessitate a more nuanced understanding of its mechanism of action. This guide provides an in-depth technical overview of the molecular interactions and functional consequences of SNX-482 activity.

Primary Mechanism of Action: Inhibition of CaV2.3 Channels

The principal mechanism of action of SNX-482 is the blockade of R-type voltage-gated calcium channels encoded by the α1E subunit (CaV2.3).[1][3] This inhibition is not a simple pore block but rather a modification of the channel's gating properties.

SNX-482 interacts with the voltage-sensing domains (VSDs) of the CaV2.3 channel, specifically requiring the presence of domains III and IV for its inhibitory effect.[4][5] By binding to these VSDs, the toxin hinders the conformational changes necessary for channel activation in response to membrane depolarization.[2][5] This results in a significant depolarizing shift in the voltage dependence of activation, effectively increasing the threshold for channel opening.[4] Interestingly, the inhibition by SNX-482 can be reversed by strong membrane depolarizations, which is consistent with a model where the toxin preferentially binds to the resting state of the channel's VSD.[4][5]

The binding process itself is thought to be complex, potentially involving an initial partitioning of the toxin into the lipid bilayer of the cell membrane. From there, it diffuses laterally to interact with the channel, a mechanism known as a "reduction in dimensionality".[6][7] This membrane-centric interaction is guided by electrostatic forces.[5][6]

Signaling Pathway: CaV2.3 Inhibition

Caption: SNX-482 binds to the resting state of CaV2.3, preventing its activation by depolarization.

Off-Target Effects: Inhibition of Kv4.2 and Kv4.3 Channels

A critical consideration for researchers using SNX-482 is its potent inhibitory effect on A-type potassium channels, specifically those containing Kv4.2 and Kv4.3 subunits.[8][9] In fact, SNX-482 inhibits Kv4.3 channels with a significantly higher potency than its primary target, CaV2.3.[9][10] This off-target activity is not a secondary effect of calcium channel blockade, as it persists even when calcium is removed from the extracellular solution.[9]

Similar to its action on CaV2.3, SNX-482 modifies the gating of Kv4.3 channels. At sub-saturating concentrations, it causes a depolarizing shift in the voltage dependence of activation and slows the activation kinetics.[10][11] This potent inhibition of A-type potassium currents can have significant effects on neuronal excitability and must be accounted for when interpreting experimental results.

Logical Relationship: Target Selectivity

Caption: SNX-482's inhibitory profile, highlighting its greater potency for Kv4.3 over CaV2.3.

Quantitative Data Summary

| Target Channel | Reported IC₅₀ | Species/Cell Type | Experimental Method | Reference |

| CaV2.3 (α1E) | 30 nM | Rat neurohypophyseal nerve terminals | Patch Clamp Electrophysiology | [1] |

| 15-30 nM | - | K⁺-evoked Ca²⁺ flux | [1] | |

| Kv4.3 | < 3 nM | HEK-293 cells expressing Kv4.3 | Patch Clamp Electrophysiology | [9][10] |

| Kv4.2 | Higher concentrations required | HEK-293 cells expressing Kv4.2 | Patch Clamp Electrophysiology | [9] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for CaV2.3 Current Measurement

This protocol is adapted from studies investigating the effects of SNX-482 on heterologously expressed CaV2.3 channels.[4]

-

Cell Culture and Transfection:

-

HEK-293 or tsa-201 cells are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Cells are transiently transfected with cDNA encoding the human CaV2.3 (α1E), β3, and α2δ subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 48-72 hours post-transfection.

-

-

Solutions:

-

External Solution (in mM): 10 BaCl₂, 140 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium (Ba²⁺) is used as the charge carrier to avoid calcium-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 GTP-Tris, adjusted to pH 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels from the inside.

-

-

Recording Procedure:

-

Obtain whole-cell patch-clamp recordings from transfected cells.

-

Hold the membrane potential at -100 mV.

-

Elicit currents using a voltage step protocol (e.g., 200 ms steps from -80 mV to +60 mV in 10 mV increments).

-

Establish a stable baseline recording of Ba²⁺ currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of SNX-482.

-

Record currents after application of the toxin to determine the extent of inhibition.

-

To test for voltage-dependent reversal of the block, apply strong depolarizing pulses (e.g., to +150 mV) after inhibition.

-

Experimental Workflow: Assessing SNX-482 Specificity

Caption: Workflow to confirm SNX-482 acts on CaV2.3 for synaptic effects.[12][13]

Functional Implications and Research Applications

SNX-482 has been instrumental in demonstrating the role of CaV2.3 channels in various physiological and pathophysiological processes:

-

Nociception: SNX-482 has demonstrated antinociceptive effects, particularly in models of neuropathic pain.[1][14] It dose-dependently inhibits nociceptive C-fiber and Aδ-fiber-mediated neuronal responses in the dorsal horn of the spinal cord.[1][14]

-

Synaptic Plasticity: In dendritic spines of hippocampal CA1 pyramidal neurons, SNX-482-sensitive CaV2.3 channels are involved in a signaling cascade that regulates synaptic potentials and calcium transients.[12][13]

-

Neurotransmitter Release: The toxin has been shown to block the release of oxytocin from neurohypophyseal nerve terminals.[2]

Conclusion and Future Directions

SNX-482 is a powerful pharmacological agent for studying voltage-gated ion channels. Its primary action is the gating modification of CaV2.3 channels, an effect that has been leveraged to understand the function of these channels in detail. However, the discovery of its potent, and in some cases more potent, inhibition of Kv4.2 and Kv4.3 channels necessitates careful experimental design and interpretation. Future research should aim to either develop more selective analogs of SNX-482 or to use it in cellular systems where the expression of Kv4 channels is known to be low or absent. For drug development professionals, the dual activity of SNX-482 may present both challenges and opportunities for developing novel therapeutics targeting neuronal excitability. A thorough understanding of its complete pharmacological profile is essential for its effective use in research and its potential translation to clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-techne.com [bio-techne.com]

- 4. Interaction of SNX482 with domains III and IV inhibits activation gating of alpha(1E) (Ca(V)2.3) calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spider Toxin SNX-482 Gating Modifier Spontaneously Partitions in the Membrane Guided by Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. SNX 482 | Cav2.3 channel Blocker | Hello Bio [hellobio.com]

- 9. Inhibition of A-Type Potassium Current by the Peptide Toxin SNX-482 | Journal of Neuroscience [jneurosci.org]

- 10. Inhibition of A-Type Potassium Current by the Peptide Toxin SNX-482 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Boosting of Synaptic Potentials and Spine Ca Transients by the Peptide Toxin SNX-482 Requires Alpha-1E-Encoded Voltage-Gated Ca Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boosting of synaptic potentials and spine Ca transients by the peptide toxin SNX-482 requires alpha-1E-encoded voltage-gated Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Cav2.3 calcium channel antagonist SNX-482 reduces dorsal horn neuronal responses in a rat model of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

SNX-482: A Technical Guide to a Selective R-type (CaV2.3) Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas.[1][2] It has emerged as a valuable pharmacological tool for the study of R-type calcium channels, specifically the α1E subunit, also known as CaV2.3.[1][2] These channels are voltage-gated ion channels that play crucial roles in various physiological processes within the central nervous system, including neurotransmitter release and neuronal excitability. This document provides a comprehensive technical overview of SNX-482, including its mechanism of action, selectivity, quantitative data, and detailed experimental protocols for its application in research settings.

Mechanism of Action

SNX-482 exerts its inhibitory effect on R-type calcium channels through a direct interaction with the channel protein. It is a potent, high-affinity, and voltage-dependent blocker.[3][4] The toxin is thought to bind to the voltage-sensing domains (VSDs) of repeats III and IV of the CaV2.3 α1 subunit.[1][5] This interaction does not physically occlude the pore but rather modifies the channel's gating properties. Specifically, SNX-482 binding leads to a significant depolarizing shift in the voltage-dependence of activation, making it more difficult for the channel to open in response to membrane depolarization.[6] This effectively inhibits the influx of calcium ions through the channel. The blockade by SNX-482 is poorly reversible with simple washout but can be overcome by strong membrane depolarizations.[6]

Quantitative Data: Potency and Selectivity

The following tables summarize the inhibitory potency (IC50) of SNX-482 on its primary target, the R-type calcium channel (CaV2.3), as well as its off-target effects on other ion channels.

Table 1: Inhibitory Potency of SNX-482 on R-type Calcium Channels (CaV2.3)

| Preparation | Assay Method | IC50 (nM) | Reference |

| Human CaV2.3 expressed in a mammalian cell line | Patch-clamp electrophysiology | 15-30 | [2] |

| Human CaV2.3 expressed in a mammalian cell line | K+-evoked Ca2+ flux | 15-30 | [2] |

| R-type Ca2+ current in rat neurohypophyseal nerve terminals | Electrophysiology | Low nanomolar | [2] |

Table 2: Selectivity Profile of SNX-482 Against Other Ion Channels

| Channel Type | Subtype | Preparation | Assay Method | Effect (at given concentration) | Reference |

| Calcium Channels | |||||

| L-type | Anterior pituitary cell line (GH3) | Ca2+ flux | No effect (up to 500 nM) | [2] | |

| T-type | Anterior pituitary cell line (GH3) | Ca2+ flux | No effect (up to 500 nM) | [2] | |

| P/Q-type | Class A | Expressed in Xenopus oocytes | Electrophysiology | No effect (up to 280 nM) | [2] |

| N-type | Class B | Cloned and stably expressed | Electrophysiology | Weak effect (IC50 > 500 nM) | [2] |

| Potassium Channels | |||||

| A-type | Kv4.3 | Cloned, expressed in HEK-293 cells | Electrophysiology | IC50 < 3 nM | [7][8] |

| A-type | Kv4.2 | Cloned, expressed in HEK-293 cells | Electrophysiology | Inhibition at higher concentrations than Kv4.3 | [7] |

| Kv1.1 | Expressed in Xenopus oocytes | Electrophysiology | No effect (up to 140 nM) | [2] | |

| Kv1.4 | Expressed in Xenopus oocytes | Electrophysiology | No effect (up to 140 nM) | [2] | |

| Sodium Channels | |||||

| Cultured cells | Electrophysiology | No effect (up to 500 nM) | [2] |

Experimental Protocols

Cell Culture and Transfection for Recombinant Channel Expression

This protocol is suitable for expressing CaV2.3 channels in a heterologous system like Human Embryonic Kidney (HEK-293) cells to study the effects of SNX-482.

Materials:

-

HEK-293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Plasmids encoding the human CaV2.3 α1 subunit, and auxiliary α2δ and β subunits

-

Transfection reagent (e.g., FuGene 6 or calcium phosphate)

-

35 mm culture dishes

Procedure:

-

Cell Culture: Maintain HEK-293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 35 mm dishes at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

For FuGene 6: In a sterile tube, mix the transfection reagent with serum-free DMEM. Add the plasmid DNA (e.g., 1 µg of each subunit) to the mixture, incubate at room temperature for 15-20 minutes, and then add the complex dropwise to the cells.

-

For Calcium Phosphate: Prepare a mixture of DNA and calcium chloride, and add it dropwise to a HEPES-buffered saline solution while vortexing to form a fine precipitate. Add this mixture to the cells.

-

-

Incubation: Incubate the transfected cells for 24-72 hours at 37°C to allow for channel expression. For some channels, incubation at a lower temperature (e.g., 30°C) may improve expression and membrane trafficking.

-

Replating for Electrophysiology: For patch-clamp experiments, it is often beneficial to replate the cells onto glass coverslips at a lower density 12-24 hours before recording. This allows for better isolation of single cells.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of ionic currents through CaV2.3 channels and the assessment of SNX-482's inhibitory effects.

Materials:

-

Transfected HEK-293 cells on coverslips

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH)

-

SNX-482 stock solution

Procedure:

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Selection: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. Identify a transfected cell (often co-transfected with a fluorescent marker like GFP).

-

Giga-seal Formation: Approach the cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Recording:

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

-

Record baseline currents before applying SNX-482.

-

-

Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of SNX-482.

-

Data Acquisition and Analysis: Record the currents in the presence of SNX-482. Analyze the data to determine the percentage of current inhibition and construct concentration-response curves to calculate the IC50 value.

Potassium-Evoked Calcium Flux Assay

This is a higher-throughput method to assess the inhibitory effect of SNX-482 on CaV2.3 channels.

Materials:

-

HEK-293 cells stably expressing CaV2.3

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

High Potassium Buffer (in mM): 95 NaCl, 50 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

SNX-482

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the stable cell line into 96-well plates and grow to confluency.

-

Dye Loading: Wash the cells with Assay Buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with different concentrations of SNX-482 in Assay Buffer for 10-15 minutes.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader.

-

Depolarization and Measurement: Add the High Potassium Buffer to the wells to depolarize the cells and open the voltage-gated calcium channels. Immediately measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the inhibition of this influx by SNX-482 at different concentrations to determine the IC50.

Visualizations

Caption: Mechanism of SNX-482 action on CaV2.3 channels.

References

- 1. Cell Culture and Transfection [bio-protocol.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Video: Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]

- 4. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. HEK293 Cell Culture and Transfection [bio-protocol.org]

- 8. Inhibition of A-type potassium current by the peptide toxin SNX-482 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Origin of the Tarantula Toxin Snx482: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Snx482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. Initially identified as a potent and selective antagonist of the class E (R-type) voltage-gated calcium channel (CaV2.3), further research has revealed a broader, albeit complex, pharmacological profile. This technical guide provides an in-depth overview of the discovery, origin, and experimental characterization of Snx482, with a focus on the methodologies employed in its isolation and functional analysis. Quantitative data on its activity are summarized, and key experimental workflows and signaling pathways are visualized.

Discovery and Origin

Snx482 was first reported by Newcomb et al. in 1998. The discovery was the result of a screening effort to identify novel modulators of voltage-gated calcium channels from natural sources. The venom of the female African funnel-web spider, Hysterocrates gigas, was identified as a promising source, leading to the isolation and characterization of this novel peptide.

Quantitative Data

The inhibitory activity of Snx482 has been quantified against a variety of ion channels. The following tables summarize the key reported values.

Table 1: Inhibitory Concentration (IC50) of Snx482 on Voltage-Gated Ion Channels

| Channel Type | Subtype | Cell Line/System | IC50 | Reference |

| Calcium Channel | Class E (CaV2.3) | Human CaV2.3 in HEK cells | 15-30 nM | [1][2] |

| Calcium Channel | R-type (native) | Rat neurohypophyseal nerve terminals | Low nM range | [1][2] |

| Calcium Channel | Class B (CaV2.2) | Cloned and stably expressed | > 500 nM | [1][2] |

| Calcium Channel | P/Q-type | Bovine adrenal chromaffin cells | 30.2 nM (high-affinity), 758.6 nM (low-affinity) | |

| Sodium Channel | NaV | Bovine adrenal chromaffin cells | Partial block at submicromolar concentrations | |

| Potassium Channel | Kv4.3 | Cloned in HEK-293 cells | < 3 nM | |

| Potassium Channel | Kv4.2 | Cloned | Less potent than on Kv4.3 |

Table 2: Binding Affinity (Kd) of Snx482

| Channel/Receptor | Ligand | Preparation | Kd | Reference |

| CaV2.3 | Not specified | Not specified | Not specified |

No specific Kd values for Snx482 binding to its target channels were found in the provided search results. Radioligand binding assays are the standard method to determine Kd, but specific data for Snx482 was not available in the initial searches.

Experimental Protocols

Isolation and Purification of Snx482 from Hysterocrates gigas Venom

The isolation of Snx482 is a multi-step process involving venom extraction followed by chromatographic separation.

Protocol:

-

Venom Milking: Venom is obtained from mature female Hysterocrates gigas specimens by electrical stimulation of the chelicerae. The collected venom is then lyophilized and stored at -20°C.

-

Crude Venom Preparation: The lyophilized venom is reconstituted in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Size-Exclusion Chromatography (Optional first step): The reconstituted venom can be subjected to size-exclusion chromatography to separate components based on molecular weight.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying Snx482.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the venom components. The exact gradient will vary but generally ranges from 0% to 60% acetonitrile over a period of 60-90 minutes.

-

Detection: Elution is monitored by absorbance at 214 nm and 280 nm.

-

-

Fraction Collection and Analysis: Fractions corresponding to the absorbance peaks are collected. The biological activity of each fraction is then assessed using a functional assay, such as electrophysiological recording on CaV2.3-expressing cells.

-

Further Purification: Fractions showing activity are often subjected to one or more additional rounds of RP-HPLC with a shallower acetonitrile gradient to achieve homogeneity.

-

Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry.

Heterologous Expression of CaV2.3 Channels

To study the effects of Snx482 on a specific channel type in a controlled environment, the channel is heterologously expressed in a cell line that does not endogenously express it.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) or tsA-201 cells are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Transfection:

-

The cDNAs encoding the α1E (CaV2.3), β, and α2δ subunits of the calcium channel are co-transfected into the cells.

-

The calcium phosphate transfection method is a common and effective technique. A mixture of the plasmid DNA and calcium chloride is added to a phosphate-buffered saline solution, forming a fine precipitate that is then added to the cell culture.

-

Alternatively, lipid-based transfection reagents (e.g., Lipofectamine) can be used.

-

-

Expression: The cells are incubated for 24-48 hours post-transfection to allow for the expression of the channel proteins on the cell membrane. Successful transfection can be confirmed by co-transfecting a fluorescent marker protein like GFP.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the expressed channels and to assess the effect of Snx482.

Protocol:

-

Cell Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.3 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. The pH is adjusted to 7.2 with CsOH.

-

-

Recording:

-

A glass micropipette with a tip diameter of ~1-2 µm and filled with the internal solution is brought into contact with a cell.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

The membrane potential is held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

-

Depolarizing voltage steps (e.g., to +10 mV for 100 ms) are applied to activate the channels and elicit an inward current.

-

To study the voltage-dependence of activation, a series of depolarizing steps to various potentials are applied.

-

-

Toxin Application: Snx482 is applied to the cell by adding it to the external solution being perfused over the cell. The effect of the toxin on the current amplitude and kinetics is then recorded.

Mandatory Visualizations

Experimental Workflow: Isolation of Snx482

Caption: Workflow for the isolation and purification of Snx482.

Experimental Workflow: Electrophysiological Characterization

Caption: Workflow for electrophysiological analysis of Snx482.

Signaling Pathway: Mechanism of Snx482 Action

Caption: Mechanism of CaV2.3 channel inhibition by Snx482.

References

A Technical Guide to SNX-482: Structure, Sequence, and Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It is a potent and selective blocker of certain voltage-gated calcium and potassium channels, making it a valuable tool in neuroscience and pharmacology research. This document provides a detailed overview of the structure, amino acid sequence, and cellular signaling pathways affected by SNX-482.

Molecular Structure and Amino Acid Sequence

SNX-482 belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a specific arrangement of three disulfide bonds that confer significant thermal and chemical stability. This structural motif is common among spider toxins and is crucial for their biological activity.

Amino Acid Sequence

The primary structure of SNX-482 consists of 41 amino acid residues. The sequence, as provided by commercial suppliers, is:

G-V-D-K-A-G-C-R-Y-M-F-G-G-C-S-V-N-D-D-C-C-P-R-L-G-C-H-S-L-F-S-Y-C-A-W-D-L-T-F-S-D [1]

Three-Dimensional Structure

The tertiary structure of SNX-482 is defined by its ICK motif, which involves three disulfide bridges. Based on the provided sequence, the cysteine residues at positions 7, 14, 20, 21, 27, and 34 are involved in forming these bonds. The specific disulfide connectivity for SNX-482 is between Cys7-Cys21, Cys14-Cys26, and Cys20-Cys33[1]. This intricate network of disulfide bonds creates a compact, stable structure that is resistant to proteolysis.

Experimental Protocols for Structure and Sequence Elucidation

Amino Acid Sequencing

The determination of the amino acid sequence of a peptide like SNX-482 is typically achieved through a combination of methods:

-

Edman Degradation: This classic method sequentially removes amino acid residues from the N-terminus of a peptide. The released residues are then identified by chromatography. For a 41-amino acid peptide, this process would be repeated multiple times.

-

Mass Spectrometry: Modern protein sequencing heavily relies on mass spectrometry, particularly tandem mass spectrometry (MS/MS). The peptide is first fragmented in the mass spectrometer, and the masses of the resulting fragments are used to deduce the amino acid sequence. This technique is highly sensitive and can handle complex mixtures.

A typical workflow for sequencing a novel peptide toxin would involve:

-

Purification: Isolation of the toxin from the crude venom using techniques like high-performance liquid chromatography (HPLC).

-

Reduction and Alkylation: Cleavage of the disulfide bonds to linearize the peptide.

-

Enzymatic Digestion: Use of proteases to break the peptide into smaller, more manageable fragments.

-

Sequencing: Analysis of the intact peptide and its fragments by Edman degradation and/or mass spectrometry.

-

Sequence Assembly: Overlapping the sequences of the fragments to reconstruct the full-length peptide sequence.

Structure Determination

The three-dimensional structure of a peptide is determined using high-resolution techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for determining the structure of small to medium-sized proteins and peptides in solution, which is closer to their native state. Multidimensional NMR experiments provide information about the distances between atoms, which are then used to calculate a set of 3D structures consistent with the experimental data.

-

X-ray Crystallography: This method requires the peptide to be crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. While capable of providing very high-resolution structures, the crystallization of peptides can be a significant challenge.

Quantitative Data

The following table summarizes key quantitative data related to the activity of SNX-482 on its primary targets.

| Parameter | Target Ion Channel | Value | Species/Cell Line | Reference |

| IC₅₀ | CaV2.3 (R-type) | ~30 nM | Recombinantly expressed | [1] |

| IC₅₀ | Kv4.3 | <3 nM | HEK-293 cells | [2][3] |

| Molecular Weight | - | 4495.01 Da | - | [1] |

| Number of Amino Acids | - | 41 | - | [4][5] |

Signaling Pathways and Mechanism of Action

SNX-482 exerts its effects by binding to and modulating the function of specific voltage-gated ion channels. Its two primary targets are the CaV2.3 (R-type) voltage-gated calcium channels and the Kv4.3 voltage-gated potassium channels.

Inhibition of CaV2.3 Channels

SNX-482 is a potent blocker of CaV2.3 channels.[4] These channels are involved in a variety of neuronal processes, including neurotransmitter release and dendritic calcium signaling. By blocking CaV2.3, SNX-482 can inhibit these processes. The mechanism of action involves the toxin binding to the voltage-sensing domain of the channel, thereby inhibiting its activation.[4]

Inhibition of Kv4.3 Channels

SNX-482 is also a highly potent inhibitor of Kv4.3 channels, which are responsible for the A-type potassium current (IA) in many neurons.[2][3] This current plays a critical role in regulating neuronal excitability and the backpropagation of action potentials. Inhibition of Kv4.3 by SNX-482 leads to a broadening of action potentials and increased neuronal excitability. The toxin is thought to act as a gating modifier, shifting the voltage dependence of channel activation.[2]

Experimental Workflow for Studying SNX-482 Effects

The functional effects of SNX-482 on ion channels are typically investigated using electrophysiological techniques.

Conclusion

SNX-482 is a structurally robust and biologically potent peptide toxin. Its high affinity and selectivity for specific ion channels, particularly CaV2.3 and Kv4.3, make it an indispensable tool for dissecting the roles of these channels in cellular physiology and pathophysiology. A thorough understanding of its structure, sequence, and mechanism of action is crucial for its effective application in research and for the potential development of novel therapeutics.

References

- 1. The potential role of Kv4.3 K+ channel in heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cav2.3 R-type calcium channels: from its discovery to pathogenic de novo CACNA1E variants: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β Subunits Control the Effects of Human Kv4.3 Potassium Channel Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cav2.3 channel function and Zn2+-induced modulation: potential mechanisms and (patho)physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Physiological Role of Cav2.3 Channels Targeted by Snx482: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental in mediating calcium influx into cells, a process that triggers a vast array of physiological events, from neurotransmitter release to gene expression.[1][2] Among the high-voltage activated (HVA) channels, the Cav2.3 channel, also known as the R-type calcium channel, has emerged as a critical player in various physiological and pathophysiological processes.[1][2] Initially characterized by its resistance to common organic calcium channel blockers, the discovery of the potent and selective peptide antagonist, Snx482, has been instrumental in elucidating its specific functions.[3][4][5] This technical guide provides a comprehensive overview of the physiological roles of Cav2.3 channels, the mechanism of action of Snx482, and the experimental methodologies employed in their study.

Physiological Roles of Cav2.3 Channels

Cav2.3 channels are widely expressed throughout the central and peripheral nervous systems, as well as in endocrine, cardiovascular, gastrointestinal, and reproductive tissues.[1][3][4] This widespread distribution underscores their involvement in a multitude of physiological functions.

Nervous System:

In the central nervous system, Cav2.3 channels are densely expressed in the hippocampus, neocortex, and retina.[3][4] They are found on both presynaptic and postsynaptic neurons, where they contribute to:

-

Neurotransmitter Release: While not always the primary driver of fast, single action potential-evoked release, Cav2.3 channels play a significant role in modulating neurotransmission, particularly during high-frequency stimulation, contributing to synaptic plasticity phenomena like long-term potentiation (LTP) and post-tetanic potentiation.[5][6]

-

Neuronal Excitability: These channels are involved in generating action potential burst firing and contribute to after-depolarizations.[2][3][4]

-

Synaptic Integration: Their presence in dendritic spines suggests a role in local calcium signaling and the integration of synaptic inputs.[1][2]

-

Pain Perception: Cav2.3 channels are expressed in nociceptive neurons and have a demonstrated pro-nociceptive role, making them a potential target for analgesic drug development.[7][8]

-

Neurodegeneration: Recent studies have implicated Cav2.3 channels in the loss of dopaminergic neurons in models of Parkinson's disease.[9][10][11]

Other Physiological Systems:

Beyond the nervous system, Cav2.3 channels are implicated in:

-

Endocrine Function: They play a role in hormone secretion, including the second-phase insulin response from pancreatic β-cells.[3][4]

-

Reproductive Function: In sperm, Cav2.3 channels are involved in capacitation, a series of changes required for fertilization.[3][4]

-

Cardiovascular Regulation: These channels contribute to the regulation of heart rate and cardiac conduction.[12]

Despite their broad expression, mice lacking Cav2.3 channels exhibit a surprisingly subtle phenotype, with alterations in nociception, glucose homeostasis, spatial memory, and an increased resistance to seizures.[3][4]

Snx482: A Selective Antagonist of Cav2.3

Snx482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula Hysterocrates gigas.[13][14] It has been a pivotal tool for isolating and studying R-type currents.

Mechanism of Action:

Snx482 potently and selectively blocks Cav2.3 channels in a voltage-dependent manner.[7][13] It is thought to interact with the voltage-sensing domains (VSDs) of repeats three and four of the Cav2.3 α1 subunit.[7][13][14][15] This interaction inhibits the activation gating of the channel, effectively preventing calcium influx.[7][13][15] Specifically, Snx482 induces a significant depolarizing shift in the half-activation potential of the channel.[15]

Specificity and Considerations:

While Snx482 is highly selective for Cav2.3 over other calcium channel subtypes, it is important to note that it can also inhibit certain A-type potassium channels (Kv4.2 and Kv4.3) with high potency.[16][17] This off-target effect necessitates careful experimental design and interpretation of results, particularly in tissues where these potassium channels are expressed.

Data Presentation: Quantitative Effects of Snx482

The following table summarizes the quantitative data on the inhibitory effects of Snx482 on Cav2.3 channels from various studies.

| Parameter | Value | Cell Type/Preparation | Reference |

| IC₅₀ | 30 nM | Recombinant α1E channels in tsa-201 cells | [7][13] |

| IC₅₀ | 15-30 nM | Not specified | [1] |

| Inhibition | ~30% | Voltage-gated Ca²⁺ currents in wildtype mouse SN dopaminergic neurons (at 100 nM) | [9] |

| Inhibition | Complete | R-type α1E calcium channels (at 200 nM) | [15] |

| Shift in V₁/₂ act | ~70 mV (depolarizing) | Recombinant α1E channels in tsa-201 cells | [15] |

Signaling Pathways Involving Cav2.3

Cav2.3 channels are modulated by and participate in various intracellular signaling cascades.

Muscarinic Receptor Signaling:

Activation of M1, M3, and M5 muscarinic receptors can lead to a biphasic modulation of Cav2.3 channels.[1] An initial inhibition is mediated by Gβγ subunits, followed by a stimulation involving Gαq/11, diacylglycerol (DAG), and a calcium-independent protein kinase C (PKC).[1]

Muscarinic receptor modulation of Cav2.3 channels.

Calcium-Dependent Modulation:

Cav2.3 channels exhibit a form of auto-regulation dependent on intracellular calcium concentrations. Low cytosolic calcium can lead to enhanced channel activity through a PKC-mediated mechanism, representing a positive feedback loop.[1]

Experimental Protocols

The study of Cav2.3 channels and the effects of Snx482 primarily relies on electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology:

This is the gold standard for characterizing the biophysical and pharmacological properties of ion channels.

-

Cell Preparation: Experiments can be performed on acutely dissociated neurons, cultured neurons, or heterologous expression systems (e.g., HEK-293 or tsa-201 cells) transiently or stably transfected with the Cav2.3 α1 subunit and auxiliary subunits (e.g., β3 and α2δ-1).

-

Recording Solutions:

-

External Solution (in mM): Typically contains a charge carrier like BaCl₂ (e.g., 5-20 mM) to increase current amplitude and reduce calcium-dependent inactivation, along with a buffer like HEPES, and other salts to maintain osmolarity and physiological pH (e.g., TEA-Cl, CsCl).

-

Internal (Pipette) Solution (in mM): Usually contains a cesium-based salt (e.g., Cs-methanesulfonate) to block potassium channels, a calcium buffer like EGTA or BAPTA, Mg-ATP to support channel function, and GTP for G-protein coupled signaling studies.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to various test potentials (e.g., -50 to +60 mV) are applied to determine the voltage at which the current is maximal.

-

Steady-State Inactivation: A pre-pulse of varying voltages is applied before a test pulse to a fixed potential to determine the voltage at which half of the channels are inactivated.

-

-

Pharmacology: Snx482 is applied to the external solution via a perfusion system. The effect of the toxin is measured as the percentage of current inhibition or as a shift in the voltage-dependence of activation or inactivation.

Workflow for an electrophysiological experiment.

In Vivo Studies:

-

Animal Models: Cav2.3 knockout mice are invaluable for studying the physiological roles of this channel.[3][4] Disease models, such as the spinal nerve ligation model for neuropathic pain or neurotoxin-induced models of Parkinson's disease, are used to investigate the channel's role in pathology.[10][18]

-

Drug Administration: Snx482 can be administered locally (e.g., intrathecally) to assess its effects on specific neuronal circuits and behaviors.[18]

-

Behavioral Assays: A range of behavioral tests are used to evaluate the effects of Cav2.3 modulation, including tests for nociception (e.g., von Frey filaments), motor function, and learning and memory.

Conclusion

The Cav2.3 voltage-gated calcium channel is a multifaceted protein involved in a wide array of physiological processes, from synaptic transmission to hormone secretion. The availability of the selective antagonist Snx482 has been crucial in dissecting the specific contributions of this channel. While a powerful tool, the off-target effects of Snx482 on certain potassium channels must be considered in experimental design. Future research focusing on the development of even more specific modulators of Cav2.3 will be essential for further clarifying its physiological roles and for exploring its potential as a therapeutic target for a range of disorders, including chronic pain, epilepsy, and neurodegenerative diseases.

References

- 1. Review: Cav2.3 R-type Voltage-Gated Ca2+ Channels - Functional Implications in Convulsive and Non-convulsive Seizure Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cav2.3 channel function and Zn2+-induced modulation: potential mechanisms and (patho)physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo phosphorylation of the Cav2.3 voltage-gated R-type calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Role of Cav2.3 (R-type) Calcium Channel in Pain and Analgesia: A Scoping Review [pubmed.ncbi.nlm.nih.gov]

- 9. Cav2.3 channels contribute to dopaminergic neuron loss in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. Cav2.3 channels contribute to dopaminergic neuron loss in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. SNX 482 | CaV2.x Channels | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. Interaction of SNX482 with domains III and IV inhibits activation gating of alpha(1E) (Ca(V)2.3) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of A-Type Potassium Current by the Peptide Toxin SNX-482 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of A-type potassium current by the peptide toxin SNX-482 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Cav2.3 calcium channel antagonist SNX-482 reduces dorsal horn neuronal responses in a rat model of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of SNX-482 on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas.[1] It has emerged as a critical pharmacological tool for investigating the role of specific calcium channels in neuronal function. This document provides a comprehensive overview of the mechanism of action of SNX-482, its detailed effects on neuronal excitability, and the experimental protocols used to elucidate these effects. While primarily known as a selective blocker of Cav2.3 (R-type) voltage-gated calcium channels (VGCCs), recent evidence reveals a more complex pharmacological profile, necessitating careful interpretation of experimental results.[2]

Core Mechanism of Action

SNX-482 is a potent and selective blocker of the α1E subunit of VGCCs, which corresponds to the Cav2.3 channel that conducts R-type calcium currents.[1] The toxin interacts with the voltage-sensing domains (VSDs) of repeats III and IV of the Cav2.3 channel.[1][3] This interaction does not physically occlude the pore but instead inhibits channel activation. It dramatically shifts the voltage dependence of activation to more depolarized potentials, effectively preventing the channel from opening at physiological membrane potentials.[3]

However, the selectivity of SNX-482 is not absolute and is a critical consideration in experimental design. Studies have revealed that SNX-482 can also potently inhibit certain voltage-gated potassium channels, particularly Kv4.2 and Kv4.3, which are responsible for A-type potassium currents (IA).[2][4] Furthermore, at submicromolar concentrations, it has been shown to block P/Q-type calcium channels and delay the inactivation of sodium channels in some preparations.[5]

Diagram: SNX-482 Mechanism of Action

Caption: SNX-482 blocks Cav2.3 channel activation, inhibiting Ca²⁺ influx and modulating neuronal activity.

Effects on Neuronal Electrophysiology

The blockade of Cav2.3 channels by SNX-482 leads to distinct changes in neuronal firing patterns and excitability. These effects vary depending on the neuronal subtype and the specific contribution of R-type currents to its overall electrical behavior.

-

Reduction of Calcium Currents: The primary effect is a reduction in the whole-cell calcium current. The degree of inhibition depends on the proportion of R-type current present in the neuron.[6]

-

Modulation of Action Potential Firing: In neurons where Cav2.3 channels are highly expressed, such as thalamic neurons, SNX-482 can reduce both tonic firing frequencies and rebound burst firing.[7] This is because R-type channels contribute to the depolarizing currents necessary to sustain repetitive firing and generate low-threshold calcium spikes.

-

Afterhyperpolarization (AHP) and Spike Frequency Adaptation: R-type channels can contribute to the calcium influx that activates calcium-dependent potassium channels responsible for the medium and slow AHPs. By blocking this influx, SNX-482 can reduce the AHP amplitude, which may paradoxically increase firing frequency in some neurons by reducing spike frequency adaptation.

-

Synaptic Transmission and Plasticity: At the presynaptic terminal, Cav2.3 channels can participate in neurotransmitter release.[8] Application of SNX-482 can, therefore, reduce synaptic transmission at specific synapses. Postsynaptically, in dendritic spines of hippocampal CA1 neurons, Cav2.3 channels are linked to the activation of SK-type potassium channels.[9] Blockade by SNX-482 in these neurons enhances synaptic potentials and calcium transients, demonstrating a role in the local regulation of synaptic integration.[9]

-

Nociceptive Processing: In the dorsal horn of the spinal cord, SNX-482 has been shown to dose-dependently inhibit neuronal responses to noxious stimuli, particularly in models of neuropathic pain.[10] This suggests that Cav2.3 channels play a role in central sensitization and pain signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of SNX-482 across different experimental preparations.

Table 1: Inhibitory Concentrations (IC₅₀) of SNX-482 on Ion Channels

| Channel Type | Preparation | IC₅₀ | Reference |

|---|---|---|---|

| Cav2.3 (R-type) | Recombinantly expressed | ~30 nM | |

| Cav2.3 (R-type) | Human NT2-N cells | 119 nM | [6] |

| P/Q-type | Bovine Chromaffin Cells | 30.2 nM (high-affinity) | [5] |

| P/Q-type | Bovine Chromaffin Cells | 758.6 nM (low-affinity) | [5] |

| Kv4.3 (A-type K⁺) | Recombinantly expressed | < 3 nM |[2] |

Table 2: Electrophysiological Effects of SNX-482

| Neuron/Cell Type | Parameter Measured | SNX-482 Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human NT2-N Cells | Whole-cell Ba²⁺ current | 1.1 µM | 34-38% inhibition | [6] |

| Cerebellar Granule Neurons | R-type current component | 1 µM | ~30% inhibition | [11] |

| Thalamic Neurons | Rebound burst firing threshold | 0.5 µM | Significant increase | [7] |

| Dorsal Horn Neurons (Neuropathic Rat) | C-fibre evoked responses | 0.5 - 4 µg (spinal) | Dose-dependent inhibition | [10] |

| Hippocampal CA1 Neurons (WT mice) | uEPSP amplitude | 0.3 µM | Increase | [9] |

| Hippocampal CA1 Neurons (Cav2.3 KO mice) | uEPSP amplitude | 0.3 µM | No effect | [9] |

| SNc Dopamine Neurons | A-type K⁺ current | 500 nM | Complete inhibition |[2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for assessing the effect of SNX-482 on neuronal ion currents and firing properties.

1. Preparation:

-

Acutely slice or culture neurons of interest (e.g., hippocampal, thalamic, or dorsal horn neurons).

-

Prepare artificial cerebrospinal fluid (aCSF) for slicing and recording, typically containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

-

Prepare an internal pipette solution, for example (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

2. Recording Procedure:

-

Transfer the preparation to a recording chamber continuously perfused with aCSF at a physiological temperature (e.g., 32-34°C).

-

Visualize neurons using DIC microscopy and establish a gigaohm seal with a borosilicate glass pipette (3-5 MΩ).

-

Rupture the membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a negative potential (e.g., -80 mV) to ensure channels are available for activation.

-

To isolate calcium currents, block Na⁺ channels with tetrodotoxin (TTX, ~1 µM) and K⁺ channels with internal Cs⁺ and external tetraethylammonium (TEA). Use Ba²⁺ as the charge carrier instead of Ca²⁺ to reduce calcium-dependent inactivation.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 300 ms) to elicit baseline currents.

-

In current-clamp mode, inject current steps of varying amplitudes to elicit action potential firing and measure baseline properties (resting potential, firing frequency, AHP).

3. Application of SNX-482:

-

Dissolve SNX-482 in the external recording solution to the desired final concentration (e.g., 30 nM - 1 µM).

-

Perfuse the SNX-482-containing solution into the recording chamber.

-

Allow several minutes for the toxin to equilibrate and exert its effect.

-

Repeat the voltage-clamp or current-clamp protocols to measure the changes in currents or firing properties.

-

Perform a washout by perfusing with the control aCSF to test for reversibility of the block.

Diagram: Experimental Workflow

Caption: Workflow for a whole-cell electrophysiology experiment testing the effects of SNX-482.

Signaling Pathways and Functional Implications

The modulation of neuronal excitability by SNX-482 is a direct consequence of its interaction with ion channels. The resulting change in intracellular calcium concentration, however, has significant downstream implications.

Diagram: Downstream Signaling Cascade

Caption: SNX-482's block of Cav2.3 alters Ca²⁺-dependent signaling, affecting firing and release.

Conclusion

SNX-482 is a powerful, though not perfectly selective, pharmacological agent for probing neuronal function. Its primary action is the inhibition of Cav2.3 R-type calcium channels, which leads to significant alterations in neuronal excitability, including changes in firing patterns, synaptic transmission, and pain signaling. However, its potent off-target effects on Kv4 potassium channels necessitate careful controls, such as using Cav2.3 knockout models, to definitively attribute an observed physiological effect to the blockade of R-type channels.[2][9] For drug development professionals, understanding this complex profile is crucial for interpreting preclinical data and designing targeted therapeutics for channels involved in neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of A-Type Potassium Current by the Peptide Toxin SNX-482 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of SNX482 with domains III and IV inhibits activation gating of alpha(1E) (Ca(V)2.3) calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SNX482 selectively blocks P/Q Ca2+ channels and delays the inactivation of Na+ channels of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boosting of Synaptic Potentials and Spine Ca Transients by the Peptide Toxin SNX-482 Requires Alpha-1E-Encoded Voltage-Gated Ca Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cav2.3 calcium channel antagonist SNX-482 reduces dorsal horn neuronal responses in a rat model of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Status of Voltage-Dependent Calcium Channels in α1E Knock-Out Mice | Journal of Neuroscience [jneurosci.org]

SNX-482: A Pharmacological Tool for Ion Channel Interrogation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SNX-482 is a potent peptide toxin isolated from the venom of the African tarantula, Hysterocrates gigas. It has emerged as a valuable pharmacological tool for the study of voltage-gated calcium channels, particularly the CaV2.3 subtype, also known as R-type calcium channels. This guide provides a comprehensive overview of SNX-482, including its mechanism of action, selectivity profile, experimental protocols for its use, and its application in dissecting cellular signaling pathways. This document is intended to serve as a technical resource for researchers utilizing SNX-482 in their ion channel studies.

Mechanism of Action

SNX-482 is a 41-amino acid peptide that acts as a potent and selective blocker of CaV2.3 voltage-gated calcium channels.[1] Its mechanism of action involves binding to the voltage-sensing domains (VSDs) of the channel, specifically interacting with domains III and IV.[2] This interaction inhibits the activation gating of the channel, effectively preventing the influx of calcium ions in response to membrane depolarization.

Data Presentation: Selectivity Profile of SNX-482

A critical aspect of any pharmacological tool is its selectivity. While SNX-482 is a potent blocker of CaV2.3 channels, it is essential to be aware of its potential off-target effects. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of SNX-482 for its primary target and other ion channels.

| Ion Channel Subtype | Common Name | IC50 (nM) | Species/Cell Line | Reference(s) |

| Primary Target | ||||

| CaV2.3 (α1E) | R-type Calcium Channel | 15-60 | Recombinant (HEK-293, tsa-201) | |

| Off-Target Effects | ||||

| KV4.3 | A-type Potassium Channel | < 3 | Recombinant (HEK-293) | [3] |

| KV4.2 | A-type Potassium Channel | ~60 (partial block) | Recombinant (HEK-293) | [3] |

| P/Q-type Ca2+ Channels | 30.2 (high-affinity), 758.6 (low-affinity) | Bovine Chromaffin Cells | [4] | |

| Na+ Channels | Partial block and delayed inactivation at ≥ 0.3 µM | Bovine Chromaffin Cells | [4] | |

| N-type Ca2+ Channels | Weak block (30-50%) at 300-500 nM |

Note: The potency and selectivity of SNX-482 can vary depending on the experimental conditions, cell type, and specific splice variants of the ion channels. Researchers should exercise caution and perform appropriate controls when interpreting data obtained using SNX-482, especially in tissues where off-target channels are expressed.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the use of SNX-482 to isolate and characterize CaV2.3 currents in cultured neurons (e.g., dorsal root ganglion or hippocampal neurons).

Materials:

-

Cultured neurons on coverslips

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

SNX-482 stock solution (e.g., 10 µM in water or appropriate buffer)

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit voltage-gated calcium currents.

-

To isolate R-type currents, other high-voltage activated calcium channels can be blocked using specific antagonists (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type, and ω-agatoxin IVA for P/Q-type).

-

After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of SNX-482 (e.g., 30-100 nM).

-

Repeat the voltage-step protocol to record currents in the presence of SNX-482.

-

Wash out the toxin by perfusing with the external solution alone and record recovery of the current.

-

Analyze the data by measuring the peak current amplitude at each voltage step before, during, and after SNX-482 application.

Calcium Imaging

This protocol outlines the use of SNX-482 in conjunction with calcium imaging to investigate the role of CaV2.3 channels in cellular calcium signaling.

Materials:

-

Cultured cells (e.g., primary neurons) on glass-bottom dishes

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator)

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence microscope with a suitable camera and light source

-

SNX-482 stock solution

-

Stimulating agent (e.g., high KCl solution to induce depolarization)

Procedure:

-

Load the cells with the chosen calcium indicator according to the manufacturer's instructions.

-

Wash the cells with imaging buffer to remove excess dye.

-

Mount the dish on the microscope stage and acquire baseline fluorescence images.

-

Perfuse the cells with imaging buffer containing a specific concentration of SNX-482 and incubate for a sufficient period to allow for channel block.

-

Stimulate the cells to induce a calcium influx (e.g., by perfusing with a high KCl solution).

-

Acquire a time-lapse series of fluorescence images to monitor the change in intracellular calcium concentration.

-

As a control, perform the same stimulation protocol on cells not treated with SNX-482.

-

Analyze the data by quantifying the change in fluorescence intensity over time in response to the stimulus in both control and SNX-482-treated cells.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. SNX 482 | CaV2.x Channels | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of A-Type Potassium Current by the Peptide Toxin SNX-482 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNX482 selectively blocks P/Q Ca2+ channels and delays the inactivation of Na+ channels of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of SNX-482: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

SNX-482, a 41-amino acid peptide toxin isolated from the venom of the African tarantula Hysterocrates gigas, has been widely utilized as a pharmacological tool to investigate the function of voltage-gated calcium channels.[1][2][3] Initially characterized as a potent and selective blocker of Cav2.3 (R-type) voltage-gated calcium channels, subsequent research has revealed a more complex selectivity profile, including significant off-target effects on certain potassium channel subtypes.[4][5][6] This guide provides an in-depth overview of the selectivity of SNX-482, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to characterize them.

Core Selectivity and Off-Target Effects

SNX-482 is a potent inhibitor of the pore-forming α1E subunit of the Cav2.3 channel, also known as the R-type calcium channel.[3][7] However, its utility as a specific Cav2.3 blocker is compromised by its potent inhibition of A-type potassium currents mediated by Kv4.3 and, to a lesser extent, Kv4.2 channels.[4][6]

Quantitative Selectivity Profile

The following table summarizes the inhibitory concentrations (IC50) of SNX-482 for its primary and secondary targets, as well as its effects on other ion channels.

| Ion Channel Target | Subtype | IC50 | Notes |

| Voltage-Gated Calcium Channels (Cav) | Cav2.3 (α1E, R-type) | 15-60 nM | Potent inhibition; shifts the voltage dependence of activation.[2][4][6] |

| Cav2.2 (N-type) | > 300-500 nM | Weakly blocked at high concentrations.[2][3] | |

| Cav1.2 (L-type) | Incomplete inhibition | A small shift in half-activation potential was observed at saturating concentrations.[7] | |

| Cav2.1 (P/Q-type) | 30.2 nM (high-affinity) & 758.6 nM (low-affinity) | Selectively blocks P/Q channels in bovine chromaffin cells.[8] | |

| T-type | No effect up to 500 nM | [2] | |

| Voltage-Gated Potassium Channels (Kv) | Kv4.3 | < 3 nM | Highly potent inhibition; more potent than for Cav2.3.[4][5][6] |

| Kv4.2 | Higher concentrations required than for Kv4.3 | Less pronounced inhibition compared to Kv4.3.[4][6] | |

| Kv1.1 | No effect up to 140 nM | [2] | |

| Kv1.4 | No effect up to 140 nM | [2] | |

| Voltage-Gated Sodium Channels (Nav) | - | Partial block at ≥ 0.3 µM | Delays the inactivation of Na+ channels.[8] |

Mechanism of Action

SNX-482 acts as a gating modifier for both Cav2.3 and Kv4 channels.[1][9] Instead of physically occluding the ion-conducting pore, it binds to the voltage-sensing domains (VSDs) of the channels.[1][9][10] This interaction with the VSDs is thought to stabilize the channels in their resting state, leading to a depolarizing shift in the voltage dependence of activation and a reduction in the current.[4][7][9] For Cav2.3, SNX-482's interaction is believed to involve domains III and IV of the α1E subunit.[7]

Experimental Protocols

The selectivity of SNX-482 has been primarily characterized using electrophysiological techniques, particularly the whole-cell patch-clamp method.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents from an entire cell.

1. Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK-293) or tsA-201 cells are commonly used. These cells are transiently or stably transfected with the cDNA encoding the specific ion channel subunit of interest (e.g., Cav2.3, Kv4.3).[4]

-

Primary Neurons: Acutely dissociated neurons, such as those from the substantia nigra pars compacta, are used to study the effects on native channels.[4]

-

Plating: Cells are plated onto glass coverslips and allowed to adhere before recording.[4]

2. Recording Solutions:

-

External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES, adjusted to a physiological pH. To isolate specific currents, channel blockers are often added (e.g., tetrodotoxin to block sodium channels, or cobalt to replace calcium and block calcium currents).[4]

-

Internal Solution (Pipette solution): Contains a primary salt (e.g., K-gluconate or CsCl), a calcium chelator (e.g., EGTA), Mg-ATP, and a buffer (e.g., HEPES), with the pH adjusted. The composition is designed to mimic the intracellular environment and control the intracellular calcium concentration.

3. Electrophysiological Recording:

-

A glass micropipette filled with the internal solution is pressed against the cell membrane to form a high-resistance seal (a "gigaohm seal").

-

A brief suction is applied to rupture the cell membrane, establishing a whole-cell configuration.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Voltage steps are applied to elicit ion channel activation, and the resulting currents are recorded.

4. Data Analysis:

-

Current amplitudes are measured at the peak of the response.

-

Dose-response curves are generated by applying increasing concentrations of SNX-482 and measuring the corresponding inhibition of the current.

-

The IC50 value is determined by fitting the dose-response data with a Hill equation.

-

Changes in the voltage-dependence of activation and inactivation are analyzed by applying a series of voltage steps and fitting the resulting current-voltage relationships with a Boltzmann function.

Implications for Research and Drug Development

The dual activity of SNX-482 on both Cav2.3 and Kv4.3 channels necessitates careful interpretation of experimental results.[4][6] When using SNX-482 to investigate the role of Cav2.3, it is crucial to consider and control for its potent effects on A-type potassium currents, especially in tissues where Kv4.3 is expressed. For drug development professionals, the structure of SNX-482 could serve as a scaffold for designing more selective Cav2.3 inhibitors, or conversely, as a starting point for developing novel dual-channel modulators. The detailed understanding of its selectivity profile is paramount for its effective use as a research tool and for any future therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.co.jp [peptide.co.jp]

- 4. Inhibition of A-Type Potassium Current by the Peptide Toxin SNX-482 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Inhibition of A-type potassium current by the peptide toxin SNX-482 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of SNX482 with domains III and IV inhibits activation gating of alpha(1E) (Ca(V)2.3) calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SNX482 selectively blocks P/Q Ca2+ channels and delays the inactivation of Na+ channels of chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spider Toxin SNX-482 Gating Modifier Spontaneously Partitions in the Membrane Guided by Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Snx 482 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Snx 482 is a 41-amino acid peptide toxin originally isolated from the venom of the African tarantula, Hysterocrates gigas. It is a potent and selective blocker of voltage-gated R-type calcium channels (CaV2.3), exhibiting an IC50 in the nanomolar range.[1][2] These channels are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and nociception.[3][4] The unique properties of this compound make it a valuable tool for investigating the role of CaV2.3 channels in cellular and systemic physiology and as a potential therapeutic agent.

These application notes provide a comprehensive guide for the use of this compound in patch-clamp electrophysiology, including its mechanism of action, pharmacological properties, and detailed protocols for its application.

Mechanism of Action

This compound selectively binds to the voltage-sensing domains (VSDs) of repeats III and IV of the CaV2.3 α1 subunit.[5] This interaction inhibits the activation of the channel, thereby blocking the influx of Ca2+ into the cell. The blockade is voltage-dependent, and depolarization has been reported to reverse the association of the toxin with the channel.

Data Presentation

Pharmacological Profile of this compound

| Target Channel | IC50 | Cell Type | Comments | Reference |

| CaV2.3 (R-type) | ~30 nM | Various (e.g., rat neurohypophyseal nerve terminals, HEK-293 cells) | Primary target. Potent and selective blockade. | [1][2] |

| Kv4.3 (A-type K+ channel) | < 3 nM | Mouse substantia nigra pars compacta dopamine neurons, HEK-293 cells | Higher potency than for CaV2.3. Shifts voltage dependence and slows activation. | [6] |

| Kv4.2 (A-type K+ channel) | Higher concentrations than Kv4.3 | HEK-293 cells | Less pronounced inhibition compared to Kv4.3. | [1] |

| P/Q-type Ca2+ channels | High-affinity phase: 30.2 nM | Bovine adrenal medullary chromaffin cells | Biphasic inhibition curve observed. | [7] |

| Na+ channels | Submicromolar concentrations | Bovine adrenal medullary chromaffin cells | Delays inactivation. | [7] |

Note: The off-target effects of this compound are a critical consideration in experimental design and data interpretation. Appropriate controls are essential to ensure that the observed effects are mediated by the blockade of CaV2.3 channels.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Reconstitution of Lyophilized this compound:

-

It is recommended to briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Reconstitute the peptide in sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline). The choice of solvent may depend on the specific experimental requirements and the manufacturer's recommendations.

-

To prepare a 100 µM stock solution, for example, of a 50 µg vial of this compound (M.Wt: ~4495 g/mol ), add 111.2 µL of solvent.

-

Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

b. Aliquoting and Storage:

-

Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

c. Preparation of Working Solutions:

-